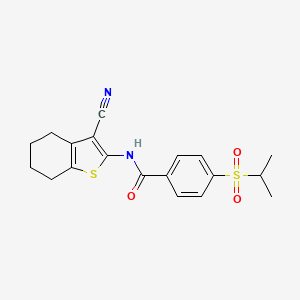
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propane-2-sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propane-2-sulfonyl)benzamide is a useful research compound. Its molecular formula is C19H20N2O3S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(propane-2-sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway is crucial in various cellular processes, including stress response, apoptosis, and inflammation. Understanding the biological activity of this compound can provide insights into its therapeutic potential.
- Molecular Formula : C₁₆H₁₈N₂O₂S
- Molecular Weight : 302.39 g/mol
- CAS Number : 312917-14-9
- Solubility : Soluble in DMSO (10 mg/ml)
This compound acts primarily as a JNK inhibitor , targeting the ATP-binding site of JNK2 and JNK3 with high selectivity and potency (pIC50 values of 6.5 and 6.7 respectively) while showing no significant activity against JNK1 . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Inhibition of JNK Pathway
The JNK pathway is involved in various cellular responses to stress and inflammation. By inhibiting JNK2 and JNK3, this compound may modulate inflammatory responses and promote cell survival under stress conditions. Studies have shown that inhibition of the JNK pathway can lead to reduced apoptosis in neuronal cells, suggesting potential applications in neuroprotection .
Antitumor Activity
Preliminary studies indicate that compounds with similar structures exhibit antitumor activities. For instance, other benzothiophene derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis through the modulation of signaling pathways associated with cell survival . The structure-activity relationship (SAR) studies suggest that modifications to the benzothiophene core can enhance biological activity.
Case Study 1: Neuroprotection
A study evaluated the effects of JNK inhibitors on neuronal cells under oxidative stress conditions. The results indicated that treatment with this compound significantly reduced cell death compared to controls. This suggests its potential use in neurodegenerative diseases where JNK activation contributes to neuronal loss .
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory responses, this compound was shown to decrease the production of pro-inflammatory cytokines in vitro. This effect was attributed to the inhibition of the JNK pathway, which plays a pivotal role in cytokine signaling .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 302.39 g/mol |
| Solubility | DMSO (10 mg/ml) |
| JNK Inhibition (pIC50) | JNK2: 6.5; JNK3: 6.7 |
| CAS Number | 312917-14-9 |
| Biological Activity | Observations |
|---|---|
| Neuroprotection | Reduced apoptosis under stress |
| Anti-inflammatory | Decreased cytokine production |
属性
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-12(2)26(23,24)14-9-7-13(8-10-14)18(22)21-19-16(11-20)15-5-3-4-6-17(15)25-19/h7-10,12H,3-6H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWKFLROPAZYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













